molecular formula C63H113N11O12 B192731 Geclosporin CAS No. 74436-00-3

Geclosporin

Cat. No. B192731
CAS RN: 74436-00-3
M. Wt: 1216.6 g/mol
InChI Key: ZMKGDQSIRSGUDJ-VSROPUKISA-N
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Description

Geclosporin is a synthetic, semi-synthetic, or natural antibiotic that has been used for over 40 years to treat bacterial infections. Geclosporin is derived from the Streptomyces genus of bacteria and is a member of the macrolide class of antibiotics. It is often used in combination with other antibiotics to treat a variety of infections, including respiratory tract infections, skin infections, and urinary tract infections. Geclosporin is also used to treat some forms of cancer and is being studied for its potential to treat other conditions, such as inflammatory bowel disease.

Mechanism Of Action

Geclosporin works by inhibiting the synthesis of proteins in bacterial cells. This prevents the bacteria from producing essential proteins, which ultimately leads to the death of the bacteria. Geclosporin is effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria.

Biochemical And Physiological Effects

Geclosporin has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and to have anti-inflammatory and immunosuppressive effects. Geclosporin has also been shown to inhibit the production of certain proteins in bacterial cells, which can lead to the death of the bacteria.

Advantages And Limitations For Lab Experiments

Geclosporin has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, geclosporin has a wide range of activity against both Gram-positive and Gram-negative bacteria. However, geclosporin can be toxic to mammalian cells, so it should be used with caution in laboratory experiments.

Future Directions

Geclosporin is an important antibiotic that has been used to treat a variety of bacterial infections for over 40 years. The future of geclosporin research will focus on its potential to treat other conditions, such as cancer and inflammatory bowel disease. Additionally, research will focus on the development of new formulations of geclosporin and the use of geclosporin in combination with other antibiotics to enhance its effectiveness. Finally, research will focus on the development of new methods to produce geclosporin, such as genetic engineering, to make the production of geclosporin more efficient and economical.

Scientific Research Applications

Geclosporin has been studied extensively in scientific research. It has been used to study the mechanisms of antibiotic resistance, to investigate the effects of antibiotics on bacteria, and to evaluate potential treatments for bacterial infections. Geclosporin has also been studied as a potential treatment for cancer and other conditions.

properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKGDQSIRSGUDJ-VSROPUKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geclosporin

CAS RN

74436-00-3
Record name Geclosporin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074436003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GECLOSPORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA3JNW70T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Akamine, Y Katayama, T Higenbottam, T Lock - Biodrugs, 1998 - Springer
… [57,58] Geclosporin is as effective as cyclosporin[35] and is less nephrotoxic,[34] although its development has now been discontinued. Tacrolimus has been tried in patients with heart …
Number of citations: 4 link.springer.com
DDS Tang-Liu, A Acheampong - Clinical pharmacokinetics, 2005 - Springer
Ciclosporin is a potent immunomodulator that acts selectively and locally when administered at the ocular surface. 0.05% ciclosporin ophthalmic emulsion has recently been approved …
Number of citations: 102 link.springer.com
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
张艳艳, 潘绵立, 沈龙海 - 世界临床药物, 2021 - jwph.com.cn
: 系统性红斑狼疮(systemic lupus erythematosus, SLE) 是一种以多器官损伤为特征的慢性自身免疫性疾病, 发病原因较复杂. 目前SLE 的全球发病率逐年上升, 且具有较高的死亡率. 由于该…
Number of citations: 3 www.jwph.com.cn

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